Cas no 23790-08-1 (1-Piperazinepropanol,4-[6-[(6-methoxy-8-quinolinyl)amino]hexyl]-a-methyl-)

1-Piperazinepropanol,4-[6-[(6-methoxy-8-quinolinyl)amino]hexyl]-a-methyl- structure
23790-08-1 structure
Nome del prodotto:1-Piperazinepropanol,4-[6-[(6-methoxy-8-quinolinyl)amino]hexyl]-a-methyl-
Numero CAS:23790-08-1
MF:C24H38N4O2
MW:414.584125995636
CID:267178
PubChem ID:72091

1-Piperazinepropanol,4-[6-[(6-methoxy-8-quinolinyl)amino]hexyl]-a-methyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Piperazinepropanol,4-[6-[(6-methoxy-8-quinolinyl)amino]hexyl]-a-methyl-
    • 349C59
    • 4-(4-(6-(6-Methoxy-8-chinolylamino)hexyl)-1-piperazinyl)-2-butanol
    • 4-{4-[6-(6-methoxy-quinolin-8-ylamino)-hexyl]-piperazin-1-yl}-butan-2-ol
    • BRN 0446958
    • Moxipraquina [INN-Spanish]
    • Moxipraquina [Spanish]
    • Moxipraquine
    • Moxipraquinum [INN-Latin]
    • 1-Piperazinepropanol, 4-(6-((6-methoxy-8-quinolinyl)amino)hexyl)-alpha-methyl-
    • UNII-GP95SEQ1AQ
    • Moxipraquinum
    • 4-[4-[6-[(6-methoxyquinolin-8-yl)amino]hexyl]piperazin-1-yl]butan-2-ol
    • Moxipraquine [INN:BAN]
    • 349-C-59
    • MOXIPRAQUINE [INN]
    • CHEMBL2106845
    • 23790-08-1
    • Q27279216
    • 349-C59
    • 1-Piperazinepropanol, 4-(6-((6-methoxy-8-quinolyl)amino)hexyl)-alpha-methyl-
    • 8-(6-(4-(3-Hydroxy-n-butyl)piperazin-1-yl)hexylamino)-6-methoxyquinoline
    • 4-(6-((6-METHOXY-8-QUINOLYL)AMINO)HEXYL)-.ALPHA.-METHYL-1-PIPERAZINEPROPANOL
    • 4-(6-((6-Methoxy-8-quinolyl)amino)hexyl)-alpha-methyl-1-piperazinepropanol
    • 1-PIPERAZINEPROPANOL, 4-(6-((6-METHOXY-8-QUINOLYL)AMINO)HEXYL)-.ALPHA.-METHYL-
    • NS00125610
    • 4-(4-{6-[(6-methoxyquinolin-8-yl)amino]hexyl}piperazin-1-yl)butan-2-ol
    • DTXSID00865116
    • 349 C59
    • Moxipraquina
    • 349 C 59
    • 1-Piperazinepropanol, 4-(6-((6-methoxy-8-quinolinyl)amino)hexyl)-alpha-methyl- (9CI)
    • 5-23-01-00565 (Beilstein Handbook Reference)
    • SCHEMBL2107765
    • GP95SEQ1AQ
    • Inchi: InChI=1S/C24H38N4O2/c1-20(29)9-13-28-16-14-27(15-17-28)12-6-4-3-5-10-25-23-19-22(30-2)18-21-8-7-11-26-24(21)23/h7-8,11,18-20,25,29H,3-6,9-10,12-17H2,1-2H3
    • Chiave InChI: UDXZUNMRLVAEJN-UHFFFAOYSA-N
    • Sorrisi: CC(CCN1CCN(CCCCCCNC2C=C(OC)C=C3C=CC=NC=23)CC1)O

Proprietà calcolate

  • Massa esatta: 414.299
  • Massa monoisotopica: 414.299
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 30
  • Conta legami ruotabili: 12
  • Complessità: 459
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • XLogP3: 3.5
  • Superficie polare topologica: 60.9A^2
  • Conta Tautomer: niente

Proprietà sperimentali

  • Densità: 1.103
  • Punto di ebollizione: 597°Cat760mmHg
  • Punto di infiammabilità: 314.8°C
  • Indice di rifrazione: 1.581
  • PSA: 60.86000
  • LogP: 3.55300
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica